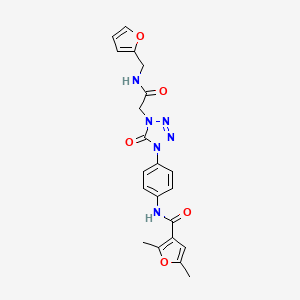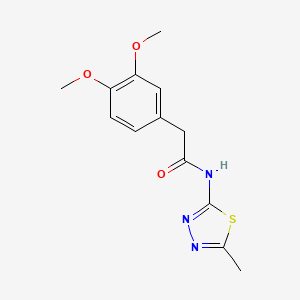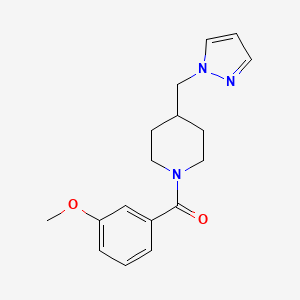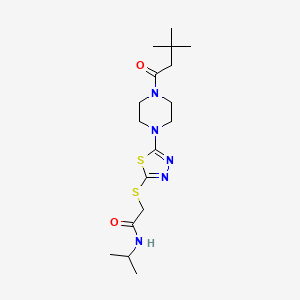![molecular formula C18H27N3O2S B2364174 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380096-75-1](/img/structure/B2364174.png)
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea, also known as MTMU, is a synthetic compound that has recently gained attention in the field of scientific research. MTMU has shown promising results in various studies, indicating its potential as a useful tool in biochemical and physiological research.
作用機序
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, in cancer cells, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inflammation-related studies have shown that 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea inhibits the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress.
Biochemical and Physiological Effects:
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to have various biochemical and physiological effects, depending on the context of the study. In cancer-related studies, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to induce apoptosis and inhibit cell proliferation. Inflammation-related studies have shown that 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can reduce the production of pro-inflammatory cytokines and inhibit the activation of the NF-κB signaling pathway. In neurodegenerative disease research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to protect against oxidative stress and improve cognitive function.
実験室実験の利点と制限
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has several advantages for use in lab experiments. Firstly, it is a synthetic compound, which means that it can be easily synthesized and purified. Secondly, it has shown promising results in various studies, indicating its potential as a useful tool in scientific research. However, there are also limitations to its use in lab experiments. For example, it may not be suitable for use in certain cell types or animal models, and its mechanism of action may not be fully understood.
将来の方向性
There are several future directions for research involving 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea. Firstly, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Secondly, studies could be conducted to investigate the effects of 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in combination with other drugs or therapies. Finally, studies could be conducted to investigate the potential use of 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea as a diagnostic tool or biomarker.
合成法
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can be synthesized through a multi-step process involving the reaction of 3-methylbenzylamine with 4-morpholin-4-ylthian-4-ylmethyl isocyanate. The resulting product is then treated with a reducing agent to yield 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea.
科学的研究の応用
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been used in various scientific research studies, including those related to cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to inhibit the growth of certain cancer cells and induce apoptosis. Inflammation-related studies have shown that 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to protect against oxidative stress and improve cognitive function.
特性
IUPAC Name |
1-(3-methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-15-3-2-4-16(13-15)20-17(22)19-14-18(5-11-24-12-6-18)21-7-9-23-10-8-21/h2-4,13H,5-12,14H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDRICRQSGPOSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2364093.png)




![N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364101.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide](/img/structure/B2364104.png)


![2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2364109.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2364112.png)